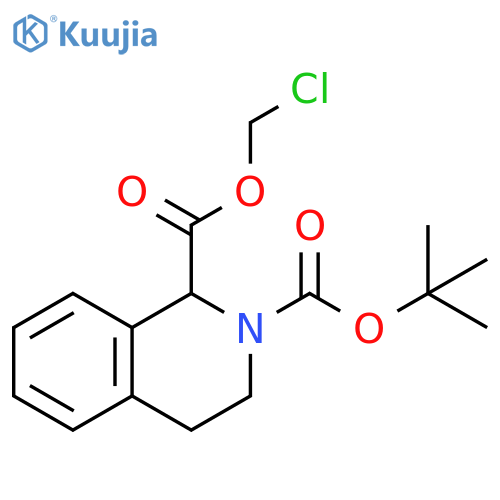Cas no 2137506-99-9 (1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester)

2137506-99-9 structure
商品名:1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester
CAS番号:2137506-99-9
MF:C16H20ClNO4
メガワット:325.787303924561
CID:5256852
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
-
- 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester
-
- インチ: 1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-9-8-11-6-4-5-7-12(11)13(18)14(19)21-10-17/h4-7,13H,8-10H2,1-3H3
- InChIKey: IIACXUYAEWTCPL-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCCl)=O)C2=C(C=CC=C2)CCN1C(OC(C)(C)C)=O
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-386359-5.0g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-16 | |
| Enamine | EN300-386359-1.0g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-16 | |
| Enamine | EN300-386359-0.1g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.1g |
$956.0 | 2025-03-16 | |
| Enamine | EN300-386359-0.5g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.5g |
$1043.0 | 2025-03-16 | |
| Enamine | EN300-386359-10.0g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-16 | |
| Enamine | EN300-386359-0.05g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.05g |
$912.0 | 2025-03-16 | |
| Enamine | EN300-386359-0.25g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 0.25g |
$999.0 | 2025-03-16 | |
| Enamine | EN300-386359-2.5g |
2-tert-butyl 1-chloromethyl 1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate |
2137506-99-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-16 |
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
2137506-99-9 (1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 1-(chloromethyl) 2-(1,1-dimethylethyl) ester) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
